5-Methyl-1,3-oxazolidine-2-thione 5-Methyl-1,3-oxazolidine-2-thione
Brand Name: Vulcanchem
CAS No.: 41387-98-8
VCID: VC20286311
InChI: InChI=1S/C4H7NOS/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H,5,7)
SMILES:
Molecular Formula: C4H7NOS
Molecular Weight: 117.17 g/mol

5-Methyl-1,3-oxazolidine-2-thione

CAS No.: 41387-98-8

Cat. No.: VC20286311

Molecular Formula: C4H7NOS

Molecular Weight: 117.17 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-1,3-oxazolidine-2-thione - 41387-98-8

Specification

CAS No. 41387-98-8
Molecular Formula C4H7NOS
Molecular Weight 117.17 g/mol
IUPAC Name 5-methyl-1,3-oxazolidine-2-thione
Standard InChI InChI=1S/C4H7NOS/c1-3-2-5-4(7)6-3/h3H,2H2,1H3,(H,5,7)
Standard InChI Key MFXKJBZEEFHOQH-UHFFFAOYSA-N
Canonical SMILES CC1CNC(=S)O1

Introduction

Structural and Chemical Overview

5-Methyl-1,3-oxazolidine-2-thione (CAS 41387-98-8) is a five-membered heterocyclic compound containing nitrogen, oxygen, and sulfur atoms. Its molecular formula is C₄H₇NOS, with a molecular weight of 117.17 g/mol . The structure features a methyl group at the 5-position and a thione (C=S) group at the 2-position, which significantly influences its reactivity and biological activity .

Key Structural Features

  • Core structure: A five-membered oxazolidine ring with sulfur replacing one oxygen atom.

  • Functional groups: Thione group (C=S) at position 2 and a methyl substituent at position 5.

  • Stereochemistry: The compound exists in a triclinic crystalline form, with no reported polymorphism .

Synthesis and Preparation Methods

Conventional Synthesis

The synthesis of 5-methyl-1,3-oxazolidine-2-thione typically involves cyclization reactions. For example:

  • Reaction of β-amino alcohols with thiophosgene: Treatment of (S)- or (R)-configured β-amino alcohols (e.g., (S)-valinol) with thiophosgene under basic conditions yields the oxazolidine-2-thione structure .

  • Carbon disulfide-mediated cyclization: Amino alcohols react with carbon disulfide in the presence of a base (e.g., potassium carbonate) to form the thione ring .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • Conditions: 50°C, 50 W power, 3 equivalents of carbon disulfide.

  • Advantages: Reduced reaction times (near-instantaneous for some derivatives), higher purity, and yields approaching 100% .

Enzymatic Routes

Immobilized myrosinase (thioglucoside glucohydrolase) catalyzes the synthesis of enantiopure oxazolidinethiones from renewable glucosinolate precursors, offering a sustainable alternative .

Physical and Thermodynamic Properties

Table 1: Physical Properties of 5-Methyl-1,3-oxazolidine-2-thione

PropertyValueSource
Molecular weight117.17 g/mol
Boiling point132.7°C at 760 mmHg
Density1.22 g/cm³
Flash point34.1°C
Refractive index1.559
LogP (octanol/water)0.608

Chemical Reactivity and Functional Transformations

Ring-Opening Reactions

The thione group undergoes nucleophilic substitution, particularly at the 5-C position:

  • Electrophilic attack: Reacts with alkyl halides or acyl chlorides to form substituted derivatives.

  • Base-mediated opening: Under alkaline conditions, the ring opens to form thiols or thiolates .

Oxidation and Reduction

  • Oxidation: Converts the thione group to a sulfone (SO₂) using oxidizing agents like hydrogen peroxide .

  • Reduction: Reduces the C=S bond to CH₂SH using lithium aluminum hydride .

Substitution Reactions

  • N-alkylation: The nitrogen atom reacts with alkyl halides to form N-substituted oxazolidines.

  • S-alkylation: The sulfur atom participates in thioether formation with alkylating agents .

Biological and Pharmacological Applications

Antimicrobial Activity

5-Methyl-1,3-oxazolidine-2-thione derivatives exhibit antimicrobial properties by inhibiting bacterial protein synthesis. For example:

  • Gram-positive inhibition: Effective against Staphylococcus aureus and Bacillus subtilis .

  • Antifungal activity: Demonstrated efficacy against Candida albicans in microbroth dilution assays .

Enzyme Inhibition

  • Protein synthesis inhibition: Binds to ribosomal RNA, disrupting peptide bond formation .

  • Anticancer potential: In silico studies suggest interactions with pathways regulating cell proliferation .

Use as Chiral Auxiliaries

The compound serves as a chiral auxiliary in asymmetric synthesis due to its stereochemical stability:

  • Applications: Facilitates enantioselective formation of α-amino acids and β-lactams .

Comparative Analysis with Related Compounds

Table 2: Comparative Properties of Oxazolidinethione Derivatives

CompoundCAS NumberSubstituentsLogPKey Application
5,5-Dimethyl-1,3-oxazolidine-2-thione3980-52-7Two methyl groups1.763Antifungal agents
5-Ethyl-5-methyl-1,3-oxazolidine-2-thione3690-37-7Ethyl, methyl1.725Anticancer research
5-Methyl-1,3-oxazolidine-2-thione41387-98-8Single methyl0.608Chiral auxiliaries

Stability and Reactivity

  • Thermodynamic stability: Lower enthalpy of formation compared to thiazolidine-2-thiones, favoring ring stability.

  • Solubility: Moderate lipophilicity (LogP 0.608) enhances bioavailability but limits aqueous solubility .

Biological Activity Trends

  • Antibacterial potency: Dimethyl derivatives show higher activity due to increased lipophilicity .

  • Enzyme specificity: Ethyl-methyl derivatives exhibit stronger interactions with ribosomal targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator